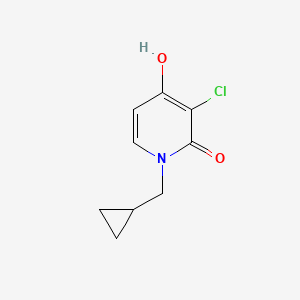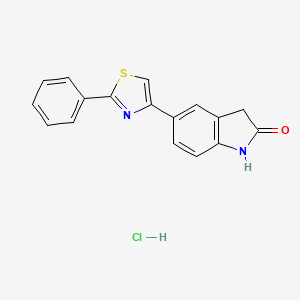
3-Bromo-5-isopropylaniline
概要
説明
3-Bromo-5-isopropylaniline: is an organic compound with the molecular formula C9H12BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an isopropyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用機序
Target of Action
It is known that brominated anilines often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .
Mode of Action
Brominated anilines, in general, are known to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group . They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
Brominated anilines can potentially interfere with various biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
A study on similar brominated isoquinoline derivatives has shown that they possess noteworthy analgesic and anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-isopropylaniline. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution in the body . Additionally, the presence of other chemicals can affect its stability and reactivity .
生化学分析
Biochemical Properties
The biochemical properties of 3-Bromo-5-isopropylaniline are largely unknown due to the lack of research in this area. It is important to identify and discuss the enzymes, proteins, and other biomolecules that this compound interacts with, and describe the nature of these interactions. Currently, there is no available data on the biochemical interactions of this compound .
Cellular Effects
The cellular effects of this compound are also not well-studied. Understanding how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial. No such information is currently available .
Molecular Mechanism
It would be interesting to study how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not documented. Such information could provide insights into the temporal changes in the effects of this compound .
Dosage Effects in Animal Models
There is currently no information available on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented. Understanding how this compound is transported and distributed, and any effects on its localization or accumulation, is crucial .
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromo-5-isopropylaniline involves the bromination of 5-isopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-5-isopropylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including nitro compounds and quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or quinones.
Reduction: Formation of dehalogenated anilines or primary amines.
科学的研究の応用
Chemistry:
3-Bromo-5-isopropylaniline is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology and Medicine:
In medicinal chemistry, this compound is used in the development of pharmaceutical compounds. It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents .
Industry:
The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also utilized in the manufacture of specialty chemicals and materials .
類似化合物との比較
3-Bromoaniline: Similar structure but lacks the isopropyl group.
5-Isopropylaniline: Similar structure but lacks the bromine atom.
3-Chloro-5-isopropylaniline: Similar structure with chlorine instead of bromine.
Uniqueness:
3-Bromo-5-isopropylaniline is unique due to the presence of both the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s utility in various synthetic and industrial applications .
特性
IUPAC Name |
3-bromo-5-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQXIFXOCNMVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)
![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)








